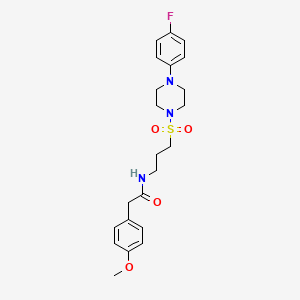

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide

Description

This compound features a piperazine core substituted with a 4-fluorophenyl group, a sulfonylpropyl linker, and a 4-methoxyphenyl acetamide moiety.

Properties

IUPAC Name |

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-30-21-9-3-18(4-10-21)17-22(27)24-11-2-16-31(28,29)26-14-12-25(13-15-26)20-7-5-19(23)6-8-20/h3-10H,2,11-17H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGLNPKRNRDTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the addition of the sulfonyl group through sulfonation reactions. The final step involves coupling the intermediate with 4-methoxyphenyl acetamide under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Acetamide Derivatives

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4)

- Structure : Differs in the piperazine substituent (3-chlorophenyl vs. 4-fluorophenyl) and acetamide group (4-fluorophenyl vs. 4-methoxyphenyl).

- Molecular Properties :

- The target compound’s methoxy group may instead favor serotonin receptor interactions .

AMG628 (from )

- Structure : Contains a 4-(1-(4-fluorophenyl)ethyl)piperazine linked to a benzothiazolyl-acetamide.

- Key Differences : The ethyl-fluorophenyl substituent and benzothiazole ring contrast with the target’s sulfonylpropyl linker and methoxyphenyl group.

- Implications : Benzothiazole moieties are associated with kinase inhibition, while the target’s sulfonyl group may enhance metabolic stability .

Piperazinylalkyl Imides and Anticonvulsant Analogs

Compounds from Obniska et al. (1998, 2002) feature piperazine moieties linked to succinimide or pyrrolidine-2,5-dione cores .

- Structural Contrasts : These analogs lack the sulfonyl and acetamide groups, instead incorporating cyclic imides.

- Pharmacological Data: MES Test: ED50 values for seizure inhibition range from 30–100 mg/kg in rodents. scMet Test: Higher efficacy in elevating seizure thresholds compared to non-piperazine derivatives.

Research Findings and Data Tables

Table 1. Structural and Molecular Comparison

| Compound | Piperazine Substituent | Acetamide Group | Molar Mass (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl | 4-Methoxyphenyl | ~450 (estimated) | Sulfonylpropyl |

| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | 3-Chlorophenyl | 4-Fluorophenyl | 347.81 | None |

| AMG628 | 4-(1-(4-Fluorophenyl)ethyl) | Benzo[d]thiazol-2-yl | ~520 (estimated) | Benzothiazole |

| Obniska et al. (2002) Analogs | 4-Methyl/4-Aryl | Pyrrolidine-2,5-dione | 300–350 | Cyclic imide |

Table 2. Inferred Pharmacological Profiles

| Compound | Likely Targets | Potential Applications | Metabolic Stability |

|---|---|---|---|

| Target Compound | Serotonin/Dopamine Receptors | CNS disorders | Moderate (sulfonyl group) |

| 2-[4-(3-Chlorophenyl)piperazin-1-yl]-... | Dopamine D2/D3 Receptors | Antipsychotics | Low (no sulfonyl) |

| AMG628 | TRP Channels/Kinases | Pain/Inflammation | High (benzothiazole) |

| Obniska et al. (2002) Analogs | Voltage-Gated Na+ Channels | Anticonvulsants | Variable |

Biological Activity

Overview

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure incorporates a piperazine ring, sulfonamide moiety, and methoxyphenyl group, which contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure

The compound can be described by the following chemical structure:

This formula indicates a molecular weight of 401.5 g/mol, which is significant for its interactions within biological systems.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing piperazine and sulfonamide groups have shown effectiveness against various bacterial strains. For instance, derivatives of piperazine have been evaluated for their anti-tubercular properties against Mycobacterium tuberculosis with promising results .

- Cytotoxicity : Initial studies suggest that this compound may possess low cytotoxicity towards human embryonic kidney cells (HEK-293), indicating a favorable safety profile for further development .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds.

Case Studies

- Anti-Tubercular Activity : A series of piperazine derivatives were synthesized and tested for their anti-tubercular activity. Among them, compounds similar to this compound showed significant inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, demonstrating their potential as new therapeutic agents .

- Cytotoxicity Evaluation : In vitro studies evaluated the cytotoxic effects of related compounds on HEK-293 cells, showing that most active derivatives were non-toxic at concentrations that exhibited antimicrobial activity, suggesting a favorable therapeutic window for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(4-methoxyphenyl)acetamide, and how can purity be optimized?

- Methodology : A multi-step synthesis is typically employed. First, the piperazine sulfonylpropyl intermediate is prepared via sulfonylation of 4-(4-fluorophenyl)piperazine with propane sultone under anhydrous conditions (e.g., DCM, 0–5°C, 12 hours). The acetamide moiety is introduced via nucleophilic acyl substitution using 2-(4-methoxyphenyl)acetyl chloride in the presence of a base like triethylamine .

- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual solvent peaks in -NMR) .

Q. How can the structural integrity of this compound be validated?

- Methodology :

- X-ray Crystallography : Resolve single-crystal structures to confirm bond lengths/angles (e.g., C-S bond in sulfonyl group: ~1.76 Å; torsion angles of piperazine ring) .

- Spectroscopic Analysis :

- -NMR: Key peaks include δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 3.8 ppm (methoxy group) .

- -NMR: Carbonyl resonance at ~170 ppm; sulfonyl carbons at ~45–50 ppm .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 475.5 (calculated for CHFNOS) .

Q. What preliminary in vitro assays are suitable for evaluating biological activity?

- Methodology :

- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors due to structural similarity to piperazine-based antipsychotics. Use radioligand displacement (e.g., -spiperone for D receptors) .

- Enzyme Inhibition : Test inhibition of acetylcholinesterase (AChE) via Ellman’s assay (IC determination) .

- Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure) to establish baseline toxicity (IC >100 µM suggests low cytotoxicity) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with neurological targets like 5-HT receptors?

- Methodology :

- Software : Use Schrödinger’s Glide for flexible ligand docking. Prepare the receptor (PDB ID: 7E2Z) by removing water molecules and adding hydrogen atoms .

- Key Interactions : Prioritize hydrogen bonding with Tyr390 (fluorophenyl group) and π-π stacking with Phe362 (methoxyphenyl moiety). Validate docking poses via MM-GBSA binding energy calculations (ΔG < -8 kcal/mol indicates strong binding) .

- Validation : Compare results with co-crystallized ligands (e.g., aripiprazole) to assess pose accuracy (RMSD <2.0 Å acceptable) .

Q. What strategies resolve contradictions in activity data across different assays?

- Case Example : If the compound shows high 5-HT affinity but low anticonvulsant activity in vivo:

- Hypothesis Testing :

Pharmacokinetics : Measure plasma/tissue exposure via LC-MS/MS to confirm bioavailability .

Metabolite Interference : Identify major metabolites (e.g., sulfone oxidation products) using HRMS and test their activity .

Q. How can SAR studies optimize the sulfonylpropyl linker for enhanced blood-brain barrier (BBB) penetration?

- Methodology :

- Structural Modifications : Synthesize analogs with varying linker lengths (e.g., ethyl vs. butyl) and substitutions (e.g., methyl groups).

- BBB Predictions : Use the BBB score from SwissADME (values >0.3 indicate likely penetration). Correlate with logP (optimal range: 2–4) .

- In Vivo Validation : Perform brain/plasma ratio studies in rodents (target ratio >0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.